6-amino-4-(3-chloro-4-nitrophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Description
6-amino-4-(3-chloro-4-nitrophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C16H14ClN5O3 and its molecular weight is 359.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.0785170 g/mol and the complexity rating of the compound is 613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit activity as apoptosis agonists , suggesting that this compound may also target pathways involved in apoptosis.
Mode of Action
Based on its structural similarity to other active compounds, it may interact with its targets to induce changes that lead to apoptosis .
Biochemical Pathways
Given its potential role as an apoptosis agonist , it may affect pathways related to cell death and survival.
Result of Action
If it acts as an apoptosis agonist , it may lead to increased cell death in targeted cells.
Properties
IUPAC Name |
6-amino-4-(3-chloro-4-nitrophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O3/c1-2-3-11-14-13(8-4-5-12(22(23)24)10(17)6-8)9(7-18)15(19)25-16(14)21-20-11/h4-6,13H,2-3,19H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CISCHLQWKBWVPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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